Carinamide

Description

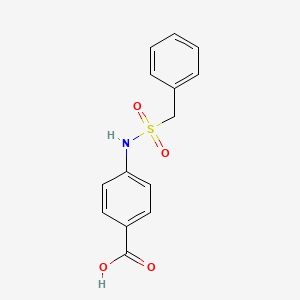

Structure

2D Structure

3D Structure

Properties

CAS No. |

536-95-8 |

|---|---|

Molecular Formula |

C14H13NO4S |

Molecular Weight |

291.32 g/mol |

IUPAC Name |

4-(benzylsulfonylamino)benzoic acid |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-6-8-13(9-7-12)15-20(18,19)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |

InChI Key |

ZOFLWJXPXAHZLI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

melting_point |

229.5 °C |

Other CAS No. |

536-95-8 |

Pictograms |

Irritant |

Synonyms |

4'-carboxyphenylmethanesulfonanilide carinamide p-(benzylsulfamido)benzoic acid |

Origin of Product |

United States |

Historical Perspectives and Foundational Research on Carinamide

Genesis of Carinamide Research within Pharmaceutical Development

The genesis of this compound research is deeply intertwined with the urgent medical needs of World War II. During this period, penicillin, a groundbreaking antibiotic, was both expensive and in limited supply citeab.comrcsb.org. Researchers, including Howard Florey, sought innovative ways to maximize the therapeutic benefit of the available penicillin by prolonging its presence in the body citeab.comrcsb.org. This critical need spurred investigations into various chemical compounds that could inhibit the rapid renal excretion of penicillin, thereby extending its half-life and reducing the required dosage citeab.comnih.gov. This compound emerged as one of the benzoic acid derivatives explored for this specific purpose citeab.comrcsb.org. The pharmaceutical industry, which began to take intellectual shape in the mid-1800s, was increasingly focused on discovering and developing synthetic organic compounds for medicinal applications, a trend that intensified with wartime demands.

Early Investigations into Biological Activities and Interactions

Early investigations into this compound's biological activities revealed its capacity to significantly influence the pharmacokinetics of penicillin. Studies demonstrated that this compound could lead to high plasma levels of penicillin, maintaining these elevated concentrations for extended periods, even when relatively low doses of the antibiotic were administered orally nih.gov. This effect was attributed to this compound's ability to inhibit the renal tubular secretion of penicillin, a key mechanism by which the body eliminates the antibiotic nih.gov. The detailed research findings highlighted this compound's role as a "renal blocking agent," effectively reducing the rate at which penicillin was cleared from the bloodstream.

Comparative Analysis with Structurally Related Compounds in Early Research

This compound was not the sole compound investigated for its penicillin-sparing effects; it was part of a broader series of benzoic acid derivatives under scrutiny citeab.comnih.gov. A significant comparative analysis involved this compound and Probenecid (B1678239). Probenecid, a structural modification of this compound, was subsequently discovered and found to possess superior properties nih.gov. On a weight-for-weight basis, Probenecid demonstrated greater potency in extending penicillin's half-life and proved to be more practical for oral administration nih.gov. This comparative research ultimately led to Probenecid's selection as a formal penicillin adjunct by Merck laboratories in 1950, initiating a period of active research into the interaction mechanisms between Probenecid and β-lactam antibiotics citeab.comrcsb.org.

The following table summarizes key compounds in this early comparative research:

| Compound Name | Chemical Class | Primary Biological Activity (Early Research) | Key Outcome in Penicillin Co-administration |

| This compound | Benzoic acid derivative | Inhibits renal excretion of penicillin | Produced high and prolonged penicillin plasma levels nih.gov |

| Probenecid | Benzoic acid derivative | Inhibits renal excretion of penicillin and uric acid | More potent and practical than this compound for oral administration citeab.comnih.gov |

| Penicillin G | β-lactam antibiotic | Bactericidal activity | Efficacy extended by co-administration with this compound/Probenecid citeab.comrcsb.orgnih.gov |

Evolution of Research Paradigms Shaping this compound Studies

The research into this compound reflects an evolving paradigm in drug discovery, moving from serendipitous observations to more systematic and rational approaches. Initially, the approach was largely empirical, involving the screening and modification of various compounds to achieve a desired biological effect, such as inhibiting renal excretion. This period emphasized understanding the relationship between chemical structure and biological activity. The development of this compound and its subsequent optimization into Probenecid exemplify the "molecular modification" paradigm, a crucial strategy in medicinal chemistry where minor structural changes are made to lead compounds to enhance potency, improve pharmacokinetic profiles, or reduce undesirable effects nih.gov. This iterative process of synthesis, biological evaluation, and structural refinement became a cornerstone of pharmaceutical research and development, aiming to design drugs with improved performance. The shift towards understanding specific molecular targets and mechanisms, even if initially empirical, laid groundwork for future, more targeted drug design strategies.

Chemical Synthesis and Structural Characterization in Research Contexts

Synthetic Methodologies for Carinamide and its Analogues

The synthesis of chemical compounds like this compound and its analogues in research contexts often involves precise methodologies to achieve desired molecular architectures. While a specific, detailed synthetic route for this compound (4-(benzylsulfonylamino)benzoic acid) itself is not widely documented in the provided literature, its structural nature as a sulfonamide and benzoic acid derivative allows for inference from general synthetic principles for such compounds. solubilityofthings.com

General methods for the preparation of amides, a class of compounds to which sulfonamides are related, typically involve the reaction of activated carboxylic acid derivatives, such as chlorides, anhydrides, or esters, with amines. Alternatively, direct coupling of carboxylic acids with amines can be achieved using stoichiometric amounts of coupling reagents, such as carbodiimides or 1H-benzotriazole derivatives. annualreviews.org The development of novel amide derivatives is a continuous area of research in medicinal chemistry. annualreviews.org

In the synthesis of analogues, various strategies are employed. For instance, the preparation of 3-benzylamino-4-phenoxy-5-sulphamyl-benzoic acid, a structurally related compound, has been achieved through a multi-step process. This synthesis involved refluxing 5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid with ethanol (B145695) and hydrochloric acid, followed by the addition of sodium hydroxide (B78521) and subsequent pH adjustment to isolate the desired product. prepchem.com This highlights the use of acid-base chemistry and controlled conditions in the synthesis of complex benzoic acid derivatives.

The role of this compound itself as a "key intermediate in the synthesis of more complex pharmaceutical agents or materials" underscores its utility as a building block in drug design and development, leveraging its "rich functional group site." solubilityofthings.com In research settings, the custom synthesis of novel or not-yet-available compounds, including the development and optimization of synthetic routes (route scouting), is a common practice to achieve specific molecules with desired purity and specifications. chiroblock.com

Elucidation of this compound's Molecular Structure and Stereochemistry

The elucidation of a compound's molecular structure and stereochemistry is fundamental in chemical research, providing a definitive understanding of its atomic connectivity and spatial arrangement. For this compound, known as 4-(benzylsulfonylamino)benzoic acid, its IUPAC name directly conveys its structural components: a benzoic acid moiety with a benzylsulfonylamino group substituted at the para (4-) position of the benzene (B151609) ring. nih.gov

Upon examination of its chemical structure, this compound (4-(benzylsulfonylamino)benzoic acid) does not possess any chiral centers. A chiral center is typically a carbon atom bonded to four different substituents, leading to non-superimposable mirror images (enantiomers) and thus stereoisomerism. drugdesign.orgtru.cakhanacademy.org Given its planar aromatic rings and the nature of its substituents, this compound is an achiral molecule and therefore does not exhibit R or S stereochemistry or optical activity.

The confirmation of molecular structure in research contexts typically relies on a suite of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 1H NMR and 13C NMR, along with two-dimensional (2D) NMR methods, are crucial for determining the connectivity of atoms within the molecule. ashp.orgarchive.org

Mass Spectrometry (MS): This technique provides information on the molecular weight and fragmentation patterns, aiding in the determination of the molecular formula and structural subunits. High-resolution mass spectrometry and tandem MS/MS approaches are particularly valuable. ashp.orgarchive.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify the presence of specific functional groups within the molecule by analyzing their characteristic vibrational frequencies. ashp.orgarchive.org

Elemental Analysis: This method determines the elemental composition of the compound, providing empirical formula data that complements spectroscopic findings. ashp.org

The combination of data from these multiple techniques allows for a comprehensive and accurate elucidation of a compound's molecular structure and confirmation of its identity. ashp.org

Characterization of Structural Features Critical for Biological Activity

The investigation into the structural features critical for a chemical compound's biological activity is a cornerstone of medicinal chemistry, often conducted through Structure-Activity Relationship (SAR) studies. For this compound (4-(benzylsulfonylamino)benzoic acid), specific functional groups contribute significantly to its observed biological effects. solubilityofthings.com

A key structural feature identified as crucial for this compound's biological activity is the sulfonamide moiety . This functional group is known to play a vital role in enhancing interactions with target proteins, primarily through its capacity to form hydrogen bonds. solubilityofthings.com Hydrogen bonding is a fundamental intermolecular force that facilitates the binding of a drug molecule to its biological target, thereby influencing its pharmacological effect. solubilityofthings.com

This compound has been noted for its potential as an anti-inflammatory or analgesic agent. This activity is attributed to its ability to inhibit specific enzymes involved in pain pathways. solubilityofthings.com Furthermore, this compound is recognized as a uricosuric agent, meaning it can reduce the rate of urinary excretion of certain substances. archive.org

SAR studies on compounds structurally related to this compound further illustrate the importance of specific functional groups. For instance, in the development of indole (B1671886) inhibitors of cytosolic phospholipase A2alpha (cPLA2alpha), the introduction of a benzyl (B1604629) sulfonamide substituent at the C2 position was found to significantly improve the potency of these inhibitors. molaid.com This finding directly supports the notion that the benzyl sulfonamide group, a core component of this compound, is a critical structural element that can impart or enhance biological activity in related chemical scaffolds.

The overarching goal of SAR studies is to systematically understand how modifications to a chemical structure influence its biological activity, thereby guiding the rational design of more effective therapeutic agents. solubilityofthings.com This involves analyzing the dependence of a chemical's biological effects on its molecular geometry, electronic structure, and the presence and arrangement of its functional groups. biotechacademy.dk

Molecular and Cellular Mechanisms of Action of Carinamide

Investigation of Organic Anion Transporter (OAT) Interactions

Carinamide is recognized as a competitive inhibitor of organic anion transporters (OATs), a class of proteins crucial for the renal excretion of various organic anions. Its historical role as a predecessor to probenecid (B1678239) highlights its foundational contribution to understanding OAT-mediated transport. researchgate.netvdoc.pub

This compound functions as a competitive inhibitor of organic anion reabsorption in the renal proximal tubule. This mechanism is analogous to that of its successor, probenecid, which also competitively inhibits OATs, thereby preventing the reuptake of organic acids such as uric acid, para-aminohippuric acid (PAH), and penicillin from the urine back into the serum. researchgate.netvdoc.pubnih.gov

While this compound's inhibitory action on OATs, particularly OAT1 and OAT3, is well-established through its historical context and functional similarity to probenecid, specific quantitative kinetic parameters (e.g., IC50 and Ki values) for this compound itself are not widely reported in readily available literature. Studies often detail the methodologies for determining these parameters for OAT inhibitors and provide values for other compounds like probenecid, which serves as a key reference for OAT inhibition. For instance, probenecid has an estimated IC50 value of 29.42 µM for OAT1 and 8.662 µM for OAT3, with a Ki value of 25 µM for OAT3. xenotech.comresearchgate.netxenotech.comescholarship.org These values are typically determined through concentration-dependent inhibition studies using OAT-expressing cell lines and specific probe substrates. xenotech.comresearchgate.netxenotech.comescholarship.orgholimitox.frportacelltec.de

Table 1: Representative Kinetic Parameters for Probenecid (an OAT Inhibitor Analogous to this compound)

| Transporter | Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| OAT1 | Probenecid | PAH | 29.42 researchgate.net | 4.7 xenotech.com | Competitive xenotech.com |

| OAT3 | Probenecid | E3S | 8.662 researchgate.net | 24.5 xenotech.com | Competitive xenotech.com |

Organic anion transporters, including OAT1 and OAT3, play a crucial role in kidney function by regulating the secretion of numerous renally cleared small molecules and toxic metabolic by-products. researchgate.netarchive.orgnih.gov These transporters are predominantly expressed in the basolateral membrane of renal proximal tubule cells, where they facilitate the uptake of organic anions from the blood into the cells for subsequent elimination into the urine. holimitox.frresearchgate.netarchive.org

The transport mediated by OATs is often described as a tertiary active transport mechanism. This process is indirectly coupled to the Na+ gradient maintained by the Na+/K+-ATPase. The Na+/K+-ATPase generates an inwardly directed sodium ion gradient, which in turn drives the uptake of dicarboxylates (such as α-ketoglutarate) into the cell via sodium-dicarboxylate cotransporters (e.g., NaDC3). The intracellular dicarboxylates then serve as counter-ions for OATs, facilitating the entry of organic anions into the cell against their electrochemical gradient. researchgate.netarchive.orgmdpi.commdibl.orgarchive.org By inhibiting OATs, this compound modulates this critical anion transport, leading to increased systemic levels of OAT substrates due to decreased renal excretion. archive.org

Exploration of Other Potential Molecular Targets and Signaling Pathways

Beyond its well-documented interaction with organic anion transporters, the available scientific literature does not extensively detail other specific molecular targets or signaling pathways directly modulated by this compound. While related compounds, such as probenecid, have been explored for their interactions with other targets like Transient Receptor Potential Vanilloid 2 (TRPV2) channels, inflammasomes, and purinergic-pannexin-1 signaling pathways, these findings are not explicitly attributed to this compound itself. researchgate.netarchive.org Research in this area for this compound remains largely uncharacterized in the public domain.

Preclinical Pharmacological Investigations of Carinamide

In Vitro Pharmacological Profiling and Cellular Assays

Preclinical investigations into Carinamide have encompassed its in vitro pharmacological profiling and cellular assays, shedding light on its interactions at a cellular level.

The activity of this compound has been observed to be concentration-dependent in various experimental settings. For instance, in studies involving the rat kidney proximal convolution, this compound at a concentration of 0.2 mmol/l was found to decrease the secretory delta c of thiosulfate (B1220275) by 65%. wikipedia.org This effect indicates its inhibitory action on a specific secretory system that is also sensitive to probenecid (B1678239) and para-aminohippurate (PAH). wikipedia.org While a specific inhibitory concentration (I50) for this compound on anion movements in ox erythrocytes is not explicitly stated, structural analogues like probenecid demonstrated an I50 of 4 x 10^-5 M, implying similar concentration-dependent inhibition for this compound. wikipedia.org The use of varying doses of this compound in in vitro studies with penicillin further suggests that its effects are influenced by concentration. fishersci.nl

Table 1: Modulatory Effects of this compound on Thiosulfate Secretion in Rat Kidney Proximal Convolution

| Compound | Concentration (mmol/l) | Decrease in Secretory Delta C (%) |

| This compound | 0.0002 | 65 |

| Para-aminohippurate (PAH) | 0.001 | 48 |

| Probenecid | 0.001 | 48 |

In Vivo Preclinical Model Applications

In vivo preclinical studies have been instrumental in understanding this compound's physiological impact, particularly concerning renal transport and its systemic effects.

This compound holds historical significance in renal transport physiology as the chemical foundation for the development of probenecid. researchgate.net It was observed to competitively prevent the renal reabsorption of various organic acids. researchgate.net Early research identified this compound's ability to increase the urinary excretion of uric acid, leading to its recognition as a uricosuric agent. nih.gov Furthermore, this compound was shown to retard the renal excretion of penicillin, thereby extending the antibiotic's effective half-life in the body. nih.govwikipedia.orgwikipedia.orgfishersci.ca

In rat kidney proximal convolution models, the addition of 1 mmol/l this compound to perfusates resulted in a significant reabsorptive delta c of thiosulfate. wikipedia.org This indicates its interaction with the Na+-dependent sulfate (B86663) transport system, which also reabsorbs thiosulfate. wikipedia.org Concurrently, this compound (0.2 mmol/l) was found to decrease the secretory delta c of thiosulfate by 65%, suggesting its involvement in a secretory system shared with probenecid and PAH. wikipedia.org The net flux of thiosulfate is understood to be a balance between the activities of counteracting transporters located at the luminal and contraluminal cell sides. wikipedia.org Investigations into this compound's renal clearance and its binding to plasma proteins were documented in 1949. core.ac.uk

Research on Pharmacokinetic Principles in Preclinical Systems

Research into the pharmacokinetic principles of this compound in preclinical systems has provided foundational understanding of its disposition in the body. A notable characteristic of this compound was its relatively short biological half-life. mims.com This limited duration of action was a primary driver for the subsequent development of compounds with longer half-lives, such as probenecid. mims.com

Pharmacokinetic studies involving this compound have focused on its renal clearance and its binding to plasma proteins. core.ac.uk These investigations are crucial for understanding how the compound is distributed, metabolized, and eliminated within preclinical models. This compound's ability to competitively inhibit the elimination of penicillin, thereby prolonging or potentiating its therapeutic effect, is a significant pharmacokinetic interaction. wikipedia.orgfishersci.ca This highlights this compound's role in modulating the excretion of other drugs by interacting with renal transport systems.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodologies for Carinamide SAR Elucidation

The exploration of this compound's structure-activity landscape has traditionally relied on a combination of synthetic chemistry and biological evaluation. These approaches aim to identify which parts of the molecule are essential for its activity and how modifications to its structure can enhance its desired effects.

Synthesis of this compound Derivatives for SAR Analysis

A fundamental strategy in SAR studies involves the synthesis of a series of this compound derivatives. This process typically entails modifying specific regions of the this compound scaffold to probe the impact of these changes on biological activity. Common modifications might include altering substituent groups on the aromatic ring, changing the length or nature of the linker, and modifying the terminal functional groups. By systematically creating and testing these new molecules, researchers can build a comprehensive picture of the structural requirements for activity.

Identification of Essential Functional Groups for Activity

Through the analysis of data from derivatization studies, specific functional groups crucial for this compound's biological action can be identified. These "pharmacophores" are the key molecular features that interact with the biological target. For a molecule like this compound, these could include the carboxylic acid group, the sulfonamide moiety, and the aromatic ring. The spatial arrangement and electronic properties of these groups are critical for optimal interaction with its target, and understanding their roles is paramount for rational drug design.

Computational Approaches in QSAR Modeling of this compound and Analogues

In recent years, computational methods have become indispensable in the study of SAR, leading to the development of QSAR models. These models use statistical and machine learning techniques to correlate the chemical structure of compounds with their biological activity, providing predictive power and deeper insights into the mechanisms of action.

Development of Predictive Models for Biological Activity

QSAR modeling for this compound and its analogues involves the generation of mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to biological activity. These models, once validated, can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The robustness and predictive accuracy of these models are crucial for their successful application in drug discovery.

In Silico Design Strategies for Novel this compound-Like Compounds

The insights gained from SAR and QSAR studies fuel in silico design strategies for novel compounds with improved properties. By understanding the key structural requirements for activity, computational chemists can design new molecules that are predicted to have enhanced potency, selectivity, or improved pharmacokinetic profiles. These virtual compounds can then be synthesized and tested, accelerating the discovery of new therapeutic agents.

Stereochemical Influences on this compound's Biological Actions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. As biological systems, such as enzymes and receptors, are chiral, they can interact differently with different stereoisomers of a drug molecule. While specific studies on the stereochemical influences of this compound are not extensively detailed in the public domain, it is a critical aspect of medicinal chemistry. If this compound possesses a chiral center, it is highly likely that one enantiomer would exhibit greater activity than the other. Future research would likely focus on the synthesis and evaluation of individual stereoisomers to determine the optimal configuration for biological effect.

Analytical Methodologies for Carinamide Research

Development and Validation of Chromatographic Techniques

Chromatographic techniques are fundamental for separating and quantifying components within a mixture, including active pharmaceutical ingredients (APIs) and their impurities or metabolites.

High-Performance Liquid Chromatography (HPLC) for Carinamide Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the quantification and purity assessment of pharmaceutical compounds. It separates components based on their differential interaction with a stationary phase and a mobile phase, followed by detection. For a compound like this compound, HPLC methods would typically involve the development and validation of specific parameters to ensure accuracy, precision, linearity, and robustness for its quantification in various matrices. While specific HPLC method parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength) for this compound were not detailed in the available literature, HPLC is a standard and essential tool for such analyses in pharmaceutical research. thieme-connect.comrjptonline.orgscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is particularly effective for volatile and semi-volatile organic compounds. For compounds with higher boiling points, such as this compound (boiling point 509°C), derivatization may be necessary to increase volatility before GC-MS analysis. nih.govmsu.eduscribd.comthermofisher.com GC-MS is applied for identifying different substances within a test sample, including impurities, and for structural elucidation based on fragmentation patterns. measurlabs.comscirp.orgnih.gov

For this compound, GC-MS data includes specific mass-to-charge (m/z) ratios for its fragments, which are critical for its identification and characterization:

NIST Number: 240510 nih.gov

Total Peaks: 89 nih.gov

m/z Top Peak: 106 nih.gov

m/z 2nd Highest: 104 nih.gov

m/z 3rd Highest: 79 nih.gov

These fragmentation patterns are unique fingerprints that aid in confirming the compound's identity and assessing its purity by detecting the presence of other compounds. msu.eduwikipedia.orglibretexts.orglibretexts.orgyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and highly sensitive analytical technique, widely employed for metabolite profiling due to its ability to analyze a broad range of compounds, including polar and non-polar metabolites, without the need for derivatization. formulationbio.comchem-agilent.comwikipedia.orgtainstruments.com LC-MS couples the separation efficiency of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying metabolites in complex biological samples. nih.govwaters.comrsc.orgnih.govjfda-online.com While specific studies on this compound's metabolite profiling using LC-MS were not found in the search results, the principles and applications of LC-MS make it a suitable method for investigating this compound's metabolic pathways and identifying its potential metabolites in biological systems.

Spectroscopic and Other Advanced Analytical Methods

Spectroscopic methods provide detailed information about the chemical structure, functional groups, and purity of a compound.

UV-Vis, FTIR, NMR, and Mass Spectrometry for Structural Confirmation and Purity Assessment

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify chromophores and quantify compounds based on their light absorption properties. This compound exhibits an absorption maximum (λmax) at 280-281 nm in 0.1N NaOH, which is a characteristic spectral fingerprint. msu.eduaatbio.commsu.eduyoutube.comoecd.org This technique is routinely used for quantitative determination and can provide insights into the purity of a sample by detecting the presence of light-absorbing impurities.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is invaluable for identifying functional groups and molecular structures within a compound by measuring the absorption of infrared light, which causes molecular vibrations. libretexts.orgspectrabase.com For this compound, FTIR spectral data exists, typically obtained using techniques like KBr wafer preparation. nih.govscribd.comspectrabase.comgoogle.com While primarily qualitative, FTIR can provide qualitative insights into impurities by revealing additional peaks or shifts in the spectrum. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. It is a cornerstone for definitive structural confirmation and a powerful tool for assessing the purity of organic compounds, capable of identifying and quantifying impurities. nih.govgoogle.comwaters.comresearchgate.netrsc.orgs4science.at 1H NMR and 13C NMR spectral data for this compound are available. nih.gov

Mass Spectrometry (MS): Beyond its coupling with chromatographic techniques, standalone Mass Spectrometry is crucial for determining the molecular weight of a compound and for structural elucidation through the analysis of fragmentation patterns. msu.eduwikipedia.orglibretexts.orglibretexts.orgyoutube.com It is also highly effective for purity assessment, as it can detect trace impurities and provide their mass-to-charge ratios. Predicted collision cross-section (CCS) values for this compound adducts, such as [M+H]+ (163.0 Ų), [M+Na]+ (174.3 Ų), [M+NH4]+ (169.5 Ų), [M+K]+ (167.4 Ų), [M-H]- (165.4 Ų), [M+Na-2H]- (170.4 Ų), [M]+ (165.6 Ų), and [M]- (165.6 Ų), are available, which are useful for identification in LC-MS applications. acgpubs.org

Mechanistic Research on Carinamide Drug Drug Interactions

Molecular Basis of Competitive Interactions with Other Substrates

Carinamide's primary mechanism of drug-drug interaction involves competitive inhibition of the active transport systems responsible for the renal excretion of various organic anions. This interaction leads to increased plasma concentrations and prolonged retention of co-administered drugs that share these excretory pathways. physiology.orgwordpress.com

Competition at Organic Anion Transporter Sites

This compound was instrumental in demonstrating the principle of competitive inhibition at renal tubular transport sites. It was found to suppress the excretion of penicillin by blocking a specific tubular excretory mechanism. This mechanism is shared by other organic anions such as para-aminohippurate (PAH) and phenol (B47542) red, whose excretion was similarly inhibited by this compound. physiology.org

This competitive interaction primarily occurs at organic anion transporters (OATs), which are crucial for the uptake of anionic substrates from the blood into renal proximal tubular cells for subsequent excretion into the urine. solvobiotech.comwikipedia.orgproteopedia.orgresearchgate.net While direct, detailed molecular studies on this compound's interaction with specific OAT isoforms like OAT1 (SLC22A6) and OAT3 (SLC22A8) are limited in current literature, its functional role as an inhibitor of organic anion secretion strongly implicates its interaction with these transporters. Probenecid (B1678239) (PubChem CID: 4911), which was developed as an alternative to this compound due to its longer half-life, is a well-established and classical inhibitor of both OAT1 and OAT3. solvobiotech.comescholarship.orgnih.govscribd.com OAT1 and OAT3 are predominantly expressed in the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of organic anions, including many drugs like penicillins and cephalosporins. solvobiotech.comwikipedia.orgproteopedia.orgresearchgate.netnih.gov

The competitive nature of this interaction means that this compound, by binding to and inhibiting these transporters, reduces the ability of other organic anion drugs to be transported into the renal tubules for excretion, thus increasing their systemic exposure. physiology.orgsolvobiotech.com

Interactions Affecting Renal Excretion Pathways

The impact of this compound on renal excretion pathways is directly linked to its inhibition of active tubular secretion. This process, occurring mainly in the proximal convoluted tubule and distal convoluted tubule, involves the transfer of substances from the peritubular capillaries into the renal tubular lumen, predominantly via active transport mechanisms. libretexts.orgoregonstate.education By inhibiting these active transport systems, this compound effectively reduces the renal clearance of co-administered anionic drugs. physiology.orgwordpress.com

The selectivity of this compound's inhibitory action was demonstrated by its lack of effect on the tubular excretion of N-methylnicotinamide, a compound known to be excreted by a distinct tubular mechanism. This highlights this compound's specific targeting of the organic anion transport system. physiology.org

Research on Effects on Drug-Metabolizing Enzymes and Transporters

While this compound's primary known drug interaction mechanism is through competitive inhibition of renal organic anion transporters, research specifically detailing its effects on drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, is not extensively documented in the available literature. Drug-metabolizing enzymes, primarily located in the liver, are crucial for the biotransformation and elimination of many drugs. geekymedics.comlongdom.orgbenthamscience.com However, the historical focus on this compound's role in renal excretion suggests that its direct impact on hepatic drug metabolism might be less prominent or less studied compared to its transporter interactions.

Regarding transporters, this compound's significant mechanistic research is centered on its interaction with renal organic anion transporters (OATs). These transporters are key players in the renal elimination of numerous endogenous and exogenous organic anions. solvobiotech.comwikipedia.orgproteopedia.orgresearchgate.netnih.gov The competitive inhibition of OATs by this compound leads to altered pharmacokinetics of co-administered drugs that are OAT substrates. physiology.orgsolvobiotech.comescholarship.orgnih.gov

Pharmacodynamic Interaction Studies at the Molecular Level

Given that this compound's established primary role is to alter the pharmacokinetics (specifically, the elimination) of other drugs rather than directly modulating their pharmacological effects at a receptor or enzyme level, extensive research into its intrinsic molecular pharmacodynamic interactions is not a prominent area of study. Its utility lies in its ability to influence the systemic exposure of other compounds, thereby indirectly affecting their pharmacodynamic profiles.

Theoretical Frameworks for Predicting this compound's Interaction Potential

While specific theoretical frameworks or computational models developed solely for predicting this compound's interaction potential are not highlighted in general databases, the principles of modern computational pharmacology and drug-drug interaction (DDI) prediction can be applied. Computational models have significantly advanced in predicting DDIs by analyzing various drug characteristics, including chemical structure, target proteins, and known interaction profiles. omicstutorials.comjocpr.comnih.gov

These models often categorize interactions based on key biological elements such as carriers, transporters, enzymes, and targets (CTET). nih.gov For a compound like this compound, whose primary mechanism involves transporter inhibition, computational approaches would focus on its structural features that enable binding to OATs and predicting the likelihood of competitive interaction with other known OAT substrates. Machine learning and deep learning techniques, trained on vast datasets of known DDIs, can identify patterns and predict potential interactions with greater accuracy and efficiency than traditional in vitro or in vivo testing alone. omicstutorials.comjocpr.comnih.govnih.gov Such frameworks could theoretically be used to predict novel interactions for this compound or its structural analogs based on their physicochemical properties and predicted interactions with relevant transporters.

Emerging Research Areas and Future Directions

Unexplored Mechanistic Aspects of Carinamide's Biological Activity

Despite its historical significance, the precise molecular mechanisms underlying this compound's biological activity, particularly its influence on renal excretion, remain an area ripe for further investigation. Early studies indicated this compound's ability to decrease the renal excretion of penicillin and its uricosuric effect, suggesting an interaction with renal transporters wikipedia.orgwikipedia.orgnih.govacs.org. Probenecid (B1678239), a derivative of this compound, is known to inhibit active transport processes in various organs, including the kidney, brain, and eye, and has recently been identified as a potent agonist of Transient Receptor Potential Vanilloid 2 (TRPV2) channels nih.gov. This highlights the potential for this compound to interact with a broader spectrum of transporters or other molecular targets beyond its initially observed effects. Future research could employ advanced biochemical and biophysical techniques to identify the specific transporter proteins or enzymes with which this compound directly interacts. Elucidating the binding sites, conformational changes induced upon binding, and the downstream signaling pathways affected by this compound could reveal novel mechanistic insights into its biological actions. Such detailed mechanistic understanding would be crucial for re-evaluating this compound's potential as a scaffold for new chemical entities.

Potential for this compound as a Research Tool for Transport Biology and Enzymology

Given its historical role in modulating renal transport, this compound possesses inherent potential as a research tool for dissecting complex transport biology and enzymology pathways. Its ability to influence the half-life of penicillin underscores its interaction with drug efflux or reabsorption mechanisms wikipedia.orgwikipedia.orgnih.govacs.org. Analogously, probenecid has been utilized as a tool to study neurotransmitter levels in the brain and cerebrospinal fluid by blocking acid metabolite efflux, demonstrating the utility of such compounds in probing physiological processes wikipedia.orgwikipedia.org.

In transport biology, this compound or its derivatives could be employed as selective inhibitors or modulators to characterize the function and substrate specificity of various organic anion transporters (OATs) or other solute carriers (SLCs) that are involved in the disposition of drugs and endogenous compounds. For enzymology, while early references mention "mechanism of enzyme action" in relation to this compound, a comprehensive understanding of its enzymatic targets is lacking bu.edu. Modern enzymology techniques, including high-throughput screening and in vivo enzymatic parameter determination, could be applied to identify and characterize any direct enzymatic inhibitions or activations by this compound anr.fr. This could lead to the discovery of novel enzymatic pathways influenced by the compound, thereby expanding its utility beyond transport studies. The development of such tools is vital for target validation and investigating protein function in drug discovery thermofisher.krrjeid.com.

Integration of this compound Research with Systems Biology and Computational Modeling

Integrating this compound research with systems biology and computational modeling offers a powerful approach to understand its complex interactions within biological networks. Systems biology, an interdisciplinary field, combines biology with mathematics, statistics, and computer science to explore collective behaviors in complex biological systems unl.edunih.gov. Computational modeling is central to this field, enabling the simulation of biological processes, prediction of outcomes, and generation of testable hypotheses unl.edunih.govresearchgate.netnsf.govus.es.

For this compound, computational models could be developed to predict its binding affinities to various transporter proteins or enzymes, leveraging its known structural features and the vast databases of protein structures. Molecular dynamics simulations could provide insights into the dynamic interactions between this compound and its targets, elucidating the conformational changes that mediate its effects biorxiv.org. Furthermore, systems-level models could simulate the broader impact of this compound on metabolic pathways, particularly those involved in drug metabolism and excretion, offering a holistic view of its pharmacological profile. Such models could help identify potential off-targets or synergistic effects that are not apparent from isolated in vitro studies. The use of computational modeling in conjunction with experimental data can accelerate the discovery of novel targets and pathways, aligning with initiatives like "Target 2035" which aims to develop chemical probes for the entire human proteome using open science thermofisher.kr.

Innovative Approaches for Designing this compound-Inspired Chemical Probes and Therapeutics

The chemical structure of this compound, 4-(benzylsulfonylamino)benzoic acid, provides a scaffold for the design of novel chemical probes and therapeutic agents researchgate.net. Chemical probes are selective small-molecule modulators of protein function, crucial for investigating molecular targets in cell-based or animal research studies thermofisher.krrjeid.com. Key principles for designing effective chemical probes include target selectivity, high affinity, appropriate cell permeability, and adequate solubility researchgate.net.

Innovative approaches could involve modifying the this compound scaffold to enhance its selectivity for specific transporters (e.g., OAT1, OAT3) or to develop compounds with improved pharmacokinetic properties. This could involve rational drug design strategies, incorporating structural insights from computational modeling and experimental data. For instance, by systematically altering the benzylsulfonylamino or benzoic acid moieties, researchers could create a library of this compound analogs with tailored biological activities. Beyond transport inhibition, this compound-inspired compounds could be designed as novel therapeutic agents for conditions where modulation of specific transport pathways is beneficial, such as in drug-drug interactions or certain metabolic disorders. The historical success of probenecid, derived from earlier benzoic acid derivatives like this compound, exemplifies the potential for molecular modification to yield clinically significant compounds acs.org. Furthermore, advancements in targeted delivery systems, such as peptide-mediated delivery, could be explored to direct this compound-inspired probes or therapeutics to specific cellular compartments or organs, enhancing their efficacy and reducing potential off-target effects nih.gov.

Q & A

Q. How to address reproducibility challenges in this compound research across laboratories?

- Methodological Answer : Develop standardized operating procedures (SOPs) for critical steps (e.g., cell culture, dosing). Participate in inter-laboratory ring trials using shared reference materials. Report negative results and methodological deviations transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.